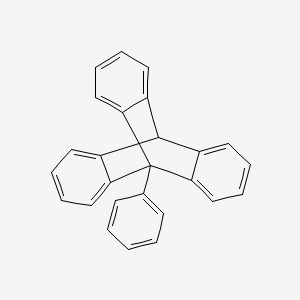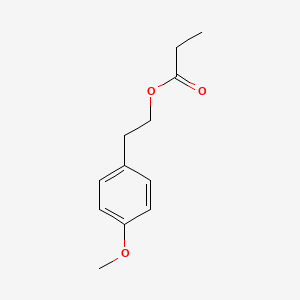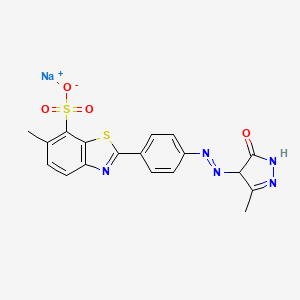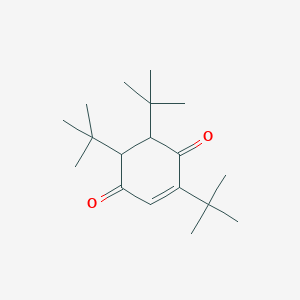
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C18H30O2 It is a derivative of cyclohexene, characterized by the presence of three tert-butyl groups and two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione typically involves the reaction of 2,6-di-tert-butylphenol with suitable oxidizing agents. One common method includes the use of secondary amines as catalysts to facilitate the formation of the desired product. The reaction conditions often involve the dropwise addition of secondary amines to reduce the dosages required and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process may also include steps to remove by-products and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted cyclohexene compounds.
Applications De Recherche Scientifique
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an antioxidant, preventing the oxidation of other molecules. It may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: A similar compound with two tert-butyl groups and similar structural features.
2,6-Di-tert-butylphenol: Another related compound used in similar applications.
Uniqueness
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is unique due to the presence of three tert-butyl groups, which provide steric hindrance and influence its reactivity.
Propriétés
Numéro CAS |
20784-82-1 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2,5,6-tritert-butylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-10-12(19)13(17(4,5)6)14(15(11)20)18(7,8)9/h10,13-14H,1-9H3 |
Clé InChI |
VUBWATNLIMMKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(C(=O)C(=CC1=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


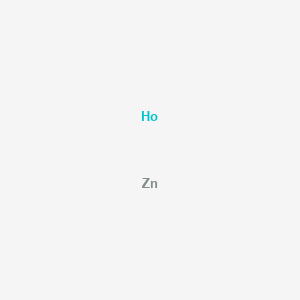
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

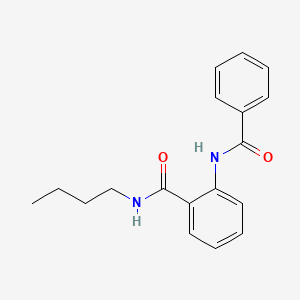
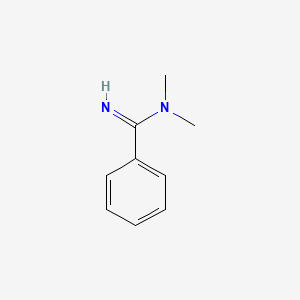

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)


